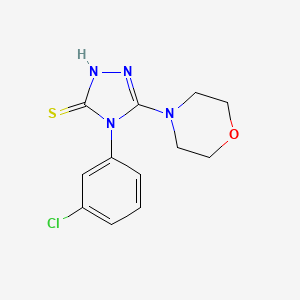
4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione, also known as CMHT, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of 1,2,4-triazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development. Several studies have reported its antimicrobial activity against various strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, this compound has been found to have antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The exact mechanism of action of 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione is not fully understood, but several studies have proposed different mechanisms based on its biological activities. For example, its antimicrobial activity is thought to be due to its ability to inhibit bacterial and fungal cell wall synthesis. Its antitumor activity, on the other hand, is thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. For example, it has been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can lead to decreased cell proliferation and increased apoptosis. It has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Furthermore, it has been found to have low toxicity in animal studies, making it a potential candidate for further development as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying different biological processes. In addition, its synthesis method is relatively simple and reproducible, making it easy to obtain in large quantities. However, one limitation of using this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions. Furthermore, its exact mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione. One direction is to further investigate its mechanism of action, particularly in relation to its antitumor and anti-inflammatory activities. Another direction is to explore its potential as a drug for the treatment of bacterial and fungal infections, as well as inflammatory diseases. Furthermore, there is potential for the development of new analogs of this compound with improved solubility and potency. Overall, this compound is a promising compound for drug development and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione involves the reaction of 3-chloroaniline with morpholine in the presence of a base, followed by the addition of thiourea and sodium hydroxide. The resulting product is then treated with hydrazine hydrate to yield this compound. This synthesis method has been reported in several scientific articles and has been found to be efficient and reproducible.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c13-9-2-1-3-10(8-9)17-11(14-15-12(17)19)16-4-6-18-7-5-16/h1-3,8H,4-7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFJSDRKYNDCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=S)N2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
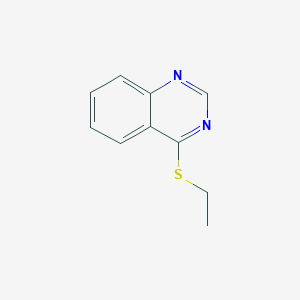
![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534846.png)
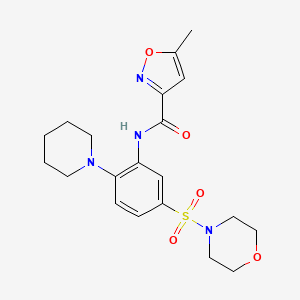
![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534863.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)benzoate](/img/structure/B7534868.png)

![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)
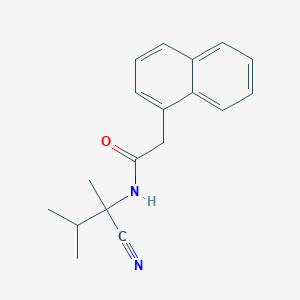
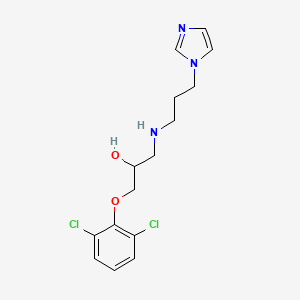
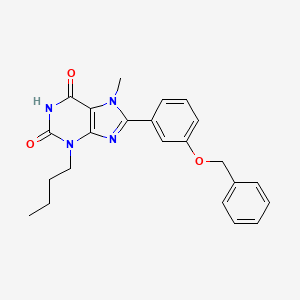
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
